(E)-4-oxohex-2-enal

Overview

Description

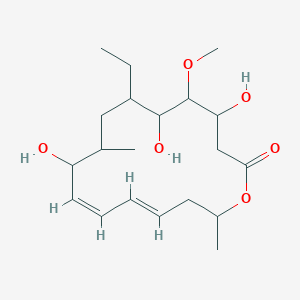

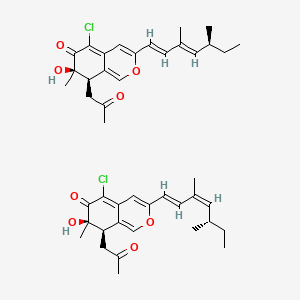

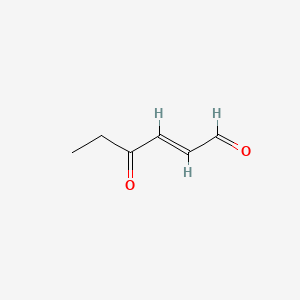

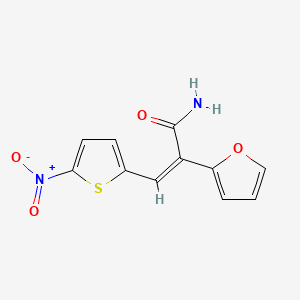

(E)-4-oxohex-2-enal is the enal that is (E)-hex-2-enal substituted with an oxo group at C-4. It is an enal and an enone.

, also known as OHE, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in herbs and spices. This makes a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Chemical Defense in Insects

(E)-4-oxohex-2-enal has been identified as a major component in the volatile secretions of certain insects, such as the European stink bug Graphosoma lineatum. These compounds play a crucial role in the chemical defense mechanisms of these insects, providing protection against predators (Sanda et al., 2012).

2. Analytical Chemistry

The compound has been used in the study of scent glands in insects. Its identification in the secretions of bugs like Graphosoma lineatum assists in understanding the chemical composition and function of these glands (Macleod et al., 1978).

3. Photochemical Research

This compound is also significant in photochemical studies. For instance, its behavior under UV irradiation has been explored, providing insights into chemical reactions triggered by light (Barltrop et al., 1973).

4. Mass Spectrometry Applications

The compound is utilized in the development of new analytical methods like desorption atmospheric pressure photoionization-mass spectrometry (DAPPI-MS). This is particularly useful in studying the distribution of defensive chemicals on the surface of insects (Rejšek et al., 2015).

5. Biochemistry

In biochemical studies, this compound has been found to be a substrate for human carbonyl reductase, suggesting a potential pathway for metabolism of lipid peroxidation products (Doorn et al., 2004).

6. Food Chemistry

The compound's behavior in oil-in-water emulsions is studied to understand its reactivity and impact on food quality, particularly in the context of lipid oxidation markers in foods (Vandemoortele et al., 2020).

7. Atmospheric Chemistry

This compound is also significant in atmospheric chemistry, as it is a product in the reaction of OH radicals with certain compounds. Understanding its formation and behavior in the atmosphere is crucial for comprehending atmospheric reactions and pollutant formation (Kourtchev et al., 2012).

8. Zoology

This compound has been used in zoological studies to understand the reactions of predators, such as green lizards, to insect defense compounds. It helps in understanding the ecological interactions between these species (Gregorovičová et al., 2015).

9. Organic Chemistry

In organic chemistry, this compound is used in various synthetic processes, such as in the synthesis of cyclohexene carbaldehyde, demonstrating its versatility as a chemical reagent (Rodríguez et al., 2020).

10. Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, as seen in the organocatalytic synthesis of tricyclic chroman derivatives. This highlights its utility in producing enantioselective compounds (Geng et al., 2014).

Properties

IUPAC Name |

(E)-4-oxohex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYFODEMNCLGS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315637 | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-43-5 | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal, 4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-2-hexenal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT6VG8ZKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-4-Oxo-2-hexen-1-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In which insect orders has (E)-4-oxo-2-hexenal been identified as a pheromone component?

A1: (E)-4-oxo-2-hexenal has been reported as a pheromone component in two insect orders: Hemiptera (true bugs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Heteroptera [, , ].

Q2: How does the ratio of (E)-4-oxo-2-hexenal to other pheromone components influence its activity?

A3: Research on various mirid species, including Apolygus lucorum, Lygus lineolaris, Lygus pratensis, and Stenotus rubrovittatus, demonstrates that the attractiveness of pheromone blends is highly dependent on the specific ratio of (E)-4-oxo-2-hexenal to other components like hexyl butyrate and (E)-2-hexenyl butyrate [, , , , , , ]. Even small alterations in the ratio can significantly affect male attraction.

Q3: Does (E)-4-oxo-2-hexenal always act as an attractant in insect pheromone systems?

A4: While (E)-4-oxo-2-hexenal generally contributes to the attractiveness of pheromone blends, in some cases, high concentrations can have an antagonistic effect. For example, in Adelphocoris lineolatus, excessive amounts of (E)-4-oxo-2-hexenal can reduce the overall attractiveness of the pheromone blend [].

Q4: Beyond sexual communication, what other roles does (E)-4-oxo-2-hexenal play in insects?

A5: (E)-4-oxo-2-hexenal is also a component of the defensive secretions in various stink bug species [, , , , ]. It can act as an alarm pheromone, alerting conspecifics to danger [].

Q5: How does the presence of (E)-4-oxo-2-hexenal in defensive secretions benefit insects?

A6: The repellent nature of (E)-4-oxo-2-hexenal likely deters predators, providing a survival advantage for the insect. Studies using leopard geckos (Eublepharis macularius) demonstrated their aversion to food items treated with (E)-4-oxo-2-hexenal-containing secretions from Graphosoma lineatum [].

Q6: What enzymes are potentially involved in the biosynthesis of (E)-4-oxo-2-hexenal?

A7: Research on Adelphocoris suturalis suggests that desaturase enzymes, specifically Asutdes1 and Asutdes2, play a role in the biosynthetic pathway of (E)-4-oxo-2-hexenal []. Silencing these genes led to increased production of (E)-4-oxo-2-hexenal, highlighting their involvement in pheromone precursor modification.

Q7: What is the molecular formula and weight of (E)-4-oxo-2-hexenal?

A7: The molecular formula of (E)-4-oxo-2-hexenal is C6H8O2, and its molecular weight is 112.13 g/mol.

Q8: What are the potential applications of (E)-4-oxo-2-hexenal research in pest management?

A9: A deeper understanding of the role and optimal ratios of (E)-4-oxo-2-hexenal in pheromone blends could lead to the development of more effective and species-specific insect traps. This knowledge could be crucial in monitoring pest populations and developing targeted pest control strategies [, , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)

![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)

![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)